molecular formula C12H15N3O2 B2525384 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2034297-08-8

4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2525384
CAS No.: 2034297-08-8
M. Wt: 233.271
InChI Key: QBWFCGNHQFCWHC-UHFFFAOYSA-N
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Description

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative featuring a pyrrolidine ring substituted with a cyclopropanecarbonyl group at the 1-position and linked via an ether oxygen to the 4-position of the pyrimidine core. This structure combines the aromatic pyrimidine scaffold, commonly associated with nucleic acid interactions or kinase inhibition, with a conformationally constrained cyclopropane moiety. The cyclopropane group may enhance metabolic stability or influence binding affinity through steric and electronic effects .

Properties

IUPAC Name

cyclopropyl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c16-12(9-1-2-9)15-6-4-10(7-15)17-11-3-5-13-8-14-11/h3,5,8-10H,1-2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWFCGNHQFCWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyrimidine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound. The resulting pyrrolidine derivative is then reacted with a pyrimidine derivative under conditions that promote ether bond formation, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

This compound (CAS 2034298-00-3) shares the pyrrolidin-3-yl-oxy-pyrimidine backbone but replaces the cyclopropanecarbonyl group with an isopropylsulfonyl substituent. Key differences include:

Property 4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Molecular Formula C₁₂H₁₅N₃O₂ (inferred) C₁₁H₁₇N₃O₃S
Molecular Weight ~257.28 g/mol 271.34 g/mol
Key Substituent Cyclopropanecarbonyl (electron-withdrawing, rigid) Isopropylsulfonyl (polar, sterically bulky)
Functional Group Impact May enhance metabolic stability via cyclopropane rigidity Sulfonyl group increases polarity and potential solubility

Functionalized Pyrimidine Derivatives: 4-Amino-1-((3R)-1-((4-Fluorobenzoyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (12c)

Though distinct in scaffold (pyrazolo[3,4-d]pyrimidine vs. pyrimidine), this compound highlights substituent effects on bioactivity. Key observations:

  • Substituent Diversity: The 4-fluorobenzoyl and phenoxyphenyl groups in 12c suggest multi-target engagement, with fluorinated aromatic groups often enhancing lipophilicity and membrane permeability .

Implications of Structural Variations

  • Electronic Effects : Cyclopropane’s electron-withdrawing nature may polarize the pyrrolidine ring, altering binding interactions compared to sulfonyl or benzoyl substituents.
  • Solubility and Stability : Sulfonyl groups (as in ) typically enhance solubility but may reduce metabolic stability compared to cyclopropane’s rigidity.
  • Biological Activity : Fluorinated or aromatic substituents (as in ) are linked to kinase inhibition, suggesting the target compound’s cyclopropane could optimize selectivity for similar targets.

Biological Activity

The compound 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}N3_{3}O
  • Molecular Weight : 219.27 g/mol

This compound features a pyrimidine ring substituted with a cyclopropanecarbonyl-pyrrolidine moiety, which is crucial for its biological activity.

Research indicates that compounds similar to 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine may function as inhibitors of Bruton's tyrosine kinase (Btk), an important enzyme involved in B-cell receptor signaling. Inhibition of Btk can lead to reduced proliferation of B-cell malignancies and has implications for treating autoimmune diseases .

Cytotoxicity and Selectivity

The cytotoxic effects of pyrimidine derivatives have been explored in various cell lines, including human embryonic kidney (HEK293) cells. The activity was assessed using redox-based assays to determine cell viability. Results indicated that certain pyrimidine analogues exhibit selective toxicity towards cancerous cells while sparing normal cells, highlighting their potential as therapeutic agents .

Study on Pyrimidine Analogues

In a comprehensive study evaluating multiple pyrimidine nucleoside analogues, researchers found that these compounds could effectively inhibit the growth of T. cruzi amastigotes in vitro. The study utilized image-based technologies to assess the incorporation of nucleoside analogues into parasite DNA and determined their efficacy based on concentration and exposure time. The findings suggest that 4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine could be further investigated for its potential use in treating parasitic infections .

Comparative Efficacy Table

Compound NameTargetIC50 (μM)Notes
4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidineT. cruzi amastigotesTBDPotential antiparasitic activity
Ethynyl pyrimidine nucleoside analogueT. cruzi amastigotes73Effective with minimal toxicity
NifurtimoxT. cruziTBDStandard treatment
BenznidazoleT. cruziTBDStandard treatment

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